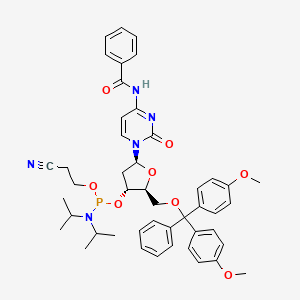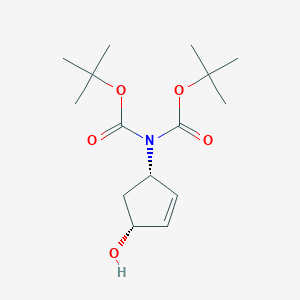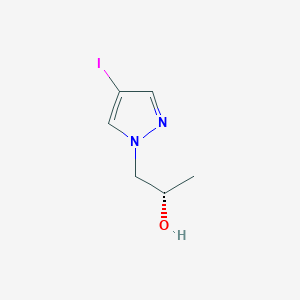
Tetracontyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a long-chain fatty acid ester with the molecular formula C30H60O2 and a molecular weight of 452.7962 . This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracontyl hexadecanoate can be synthesized through the esterification reaction between hexadecanoic acid and tetradecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated and stirred to ensure uniformity and complete conversion. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracontyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Hexadecanoic acid and tetradecanol.
Reduction: Tetradecanol.
Hydrolysis: Hexadecanoic acid and tetradecanol.
Wissenschaftliche Forschungsanwendungen
Tetracontyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties
Wirkmechanismus
The mechanism of action of tetracontyl hexadecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release hexadecanoic acid and tetradecanol, which can then participate in various metabolic pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecyl hexadecanoate: Another long-chain fatty acid ester with similar properties but different chain lengths.
Tetradecyl tetradecanoate: Similar ester with shorter chain lengths, resulting in different physical properties.
Cetyl palmitate: Commonly used in cosmetics and pharmaceuticals for its emollient properties
Uniqueness
Tetracontyl hexadecanoate is unique due to its specific chain length combination, which imparts distinct physical and chemical properties. Its long hydrophobic chains make it particularly useful in applications requiring stable emulsions and enhanced lipid membrane interactions .
Eigenschaften
CAS-Nummer |
120784-87-4 |
|---|---|
Molekularformel |
C56H112O2 |
Molekulargewicht |
817.5 g/mol |
IUPAC-Name |
tetracontyl hexadecanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
InChI-Schlüssel |
NQKGGBXGDVOPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)



![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)


![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)


![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)

